[4-(4-Fluorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-(4-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound with the molecular formula C27H32FN3O3S. This compound is notable for its unique structure, which includes a piperazine ring substituted with fluorophenyl and methanesulfonyl groups. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is typically formed through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The fluorophenyl and methanesulfonyl groups are introduced through substitution reactions, often involving reagents such as fluorobenzene and methanesulfonyl chloride.
Coupling Reactions: The final step involves coupling the substituted piperazine with a carbonyl-containing reagent to form the desired compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other similar compounds, such as:
- 1-(2-FLUOROPHENYL)-4-(3-(3-METHYLPHENYL)ACRYLOYL)PIPERAZINE
- 1-(3-CHLOROPHENYL)-4-((4-METHYLPHENYL)SULFONYL)PIPERAZINE
- 1-(1-AZULENYLMETHYL)-4-(4-FLUOROPHENYL)PIPERAZINE
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C24H30FN3O3S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H30FN3O3S/c1-19-2-4-20(5-3-19)18-32(30,31)28-12-10-21(11-13-28)24(29)27-16-14-26(15-17-27)23-8-6-22(25)7-9-23/h2-9,21H,10-18H2,1H3 |
InChI Key |
MNDJJRBSSPXBSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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